1-Bromo-1-nitrobutan-2-ol
Description
Properties
Molecular Formula |
C4H8BrNO3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
1-bromo-1-nitrobutan-2-ol |
InChI |
InChI=1S/C4H8BrNO3/c1-2-3(7)4(5)6(8)9/h3-4,7H,2H2,1H3 |
InChI Key |
JKRQVYBWGRKIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C([N+](=O)[O-])Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1-Bromo-2-methylpropan-2-ol
- Structure : Tertiary bromo alcohol (C4H9BrO).
- Molecular Weight : 153.02 g/mol .
- Key Properties : Melting point 96–99°C; flammable (H226) and toxic upon ingestion (H302) .
- The tertiary alcohol structure may confer greater stability but lower reactivity in substitution reactions.
2-Bromo-2-nitro-1,3-propanediol
- Structure: Brominated nitro diol (C3H6BrNO4).
- Molecular Weight : 199.99 g/mol .
- Key Properties : Soluble in water, alcohol, and ethyl acetate; bp 120–122°C .
- Comparison: The dual hydroxyl groups enhance hydrophilicity compared to 1-bromo-1-nitrobutan-2-ol.
1-Bromo-3-methylbutan-2-ol
- Structure : Secondary bromo alcohol (C5H11BrO).
- Molecular Weight : 167.04 g/mol .
- Key Properties: Limited hazard data; structurally similar but lacks nitro functionality.
- Comparison : The absence of a nitro group reduces polarity and electrophilicity, making it less suitable for reactions requiring nitro-mediated activation.
1-Amino-2-methylbutan-2-ol
- Structure: Amino alcohol (C5H13NO).
- Molecular Weight : 103.16 g/mol .
- Key Properties : Hydroxyl and amine groups enable hydrogen bonding.
- Comparison: The amino group introduces basicity, contrasting with the electron-withdrawing nitro group in this compound. This difference significantly alters solubility and reactivity in acid-catalyzed reactions.
Data Tables Comparing Physical and Chemical Properties
*Inferred properties based on structural analogs.
Q & A
Q. What are the recommended storage conditions and handling protocols for 1-Bromo-1-nitrobutan-2-ol to ensure stability in laboratory settings?
- Methodological Answer: Store this compound at room temperature (RT) in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, as hydrolysis may occur. Use inert atmospheres (e.g., nitrogen) for long-term storage. Handling should occur in fume hoods with appropriate PPE (gloves, lab coat, goggles), as outlined for structurally similar brominated compounds . Purity (>98%) and stability should be verified via periodic HPLC or GC-MS analysis .
Q. How can researchers optimize the synthesis of this compound via nucleophilic substitution reactions?
- Methodological Answer: Adapt SN2 reaction protocols used for analogous brominated alcohols (e.g., 1-bromobutane synthesis). Use a polar aprotic solvent (e.g., DMSO or DMF) to enhance reaction rates. Control stoichiometry between the nitrobutanol precursor and brominating agent (e.g., HBr or PBr₃) to minimize side products. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via fractional distillation or recrystallization .
Q. What analytical techniques are most effective for characterizing this compound in purity assessments?
- Methodological Answer: Combine NMR (¹H/¹³C) for structural confirmation, FTIR for functional group analysis (C-Br, -NO₂ stretches), and mass spectrometry (EI-MS) for molecular weight validation. Quantify impurities using reverse-phase HPLC with UV detection (λ = 254 nm). Cross-reference data with PubChem entries for analogous brominated alcohols (e.g., 2-amino-2-methylbutan-1-ol) to validate spectral assignments .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions compared to its halogenated analogs?
- Methodological Answer: Perform comparative kinetic studies with analogs like 1-bromo-2-nitrobenzene or 2-bromo-2-nitro-1,3-propanediol. Use DFT calculations to map electron density distributions and identify reactive sites. Conduct Suzuki-Miyaura coupling trials with arylboronic acids, varying ligands (e.g., Pd(PPh₃)₄ vs. XPhos) to assess steric hindrance effects. Analyze yields and side products via GC-MS .
Q. What strategies resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer: Apply model-averaging techniques (e.g., gamma/logistic regression) to reconcile dose-response disparities, as demonstrated in NIOSH risk assessments for 1-bromopropane. Validate in vitro cytotoxicity (e.g., HepG2 assays) against in vivo rodent studies, adjusting for metabolic differences using physiologically based pharmacokinetic (PBPK) modeling. Prioritize peer-reviewed datasets with standardized exposure protocols .
Q. How can researchers design robust structure-activity relationship (SAR) models for this compound derivatives targeting antimicrobial activity?
- Methodological Answer: Synthesize derivatives with varied substituents (e.g., replacing nitro with methylsulfonyl groups) and test against Gram-positive/negative bacteria. Use multivariate regression to correlate logP, Hammett σ values, and MIC data. Cross-validate results with PubChem bioactivity datasets for related compounds (e.g., 3-[(5-bromopyridin-2-yl)amino]butan-1-ol) .
Q. What advanced spectroscopic methods elucidate the degradation pathways of this compound under environmental conditions?
- Methodological Answer: Employ LC-QTOF-MS to identify degradation products in aqueous solutions under UV light or varying pH. Track bromine/nitrogen isotopic labeling via HRMS to map bond cleavage patterns. Compare degradation kinetics with structurally similar compounds (e.g., 2-bromo-2-nitro-1,3-propanediol) to infer mechanistic trends .
Data Integrity and Reproducibility
Q. How should researchers address variability in solubility measurements of this compound across different solvent systems?
- Methodological Answer: Standardize solubility testing using the shake-flask method with saturated solutions in solvents like DMSO, ethanol, and water. Validate via UV-Vis spectrophotometry at λ_max for nitro groups. Account for temperature fluctuations using thermostatted baths and report results with ±SD from triplicate trials. Reference PubChem solubility data for nitro-alcohol analogs to identify outliers .
Q. What computational tools are recommended for predicting the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
